1H-Cyclopenta[b]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[b]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[b]benzofuran can be synthesized through various methods. One notable method involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition. This environmentally benign synthesis offers excellent atom- and step-economy . Another method involves an enantioselective organocatalytic intramolecular double cyclization, combining Brønsted base and N-heterocyclic carbene catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of sustainable reaction conditions and efficient catalytic systems is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Cyclopenta[b]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH in the presence of catalysts such as hemin.
Reduction: Reduction reactions can be performed using common reducing agents, although specific examples for this compound are less documented.
Substitution: Substitution reactions can occur at various positions on the benzene or furan rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: t-BuOOH and hemin as a catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cycloaddition reactions can yield cyclopenta[b]benzofuran scaffolds with various substituents .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[b]benzofuran has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and natural product analogs.
Industry: The compound’s unique structural properties make it a potential candidate for materials science applications, although specific industrial uses are less documented.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[b]benzofuran derivatives, such as silvestrol, involves the inhibition of translation initiation. Silvestrol modulates the activity of eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eukaryotic initiation factor 4F complex. This inhibition affects ribosome recruitment during translation initiation, leading to decreased proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Cyclopenta[b]benzofuran can be compared with other similar compounds, such as:
Rocaglamide: A naturally occurring this compound lignan with significant antiproliferative activity.
These compounds share structural similarities but differ in their specific biological activities and applications. The unique structural features of this compound, such as its fused ring system, contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
247-09-6 |
---|---|
Molekularformel |
C11H8O |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-4,6-7H,5H2 |
InChI-Schlüssel |
HYGDHSYCSJKRFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.